trans-4-Amino-1-boc-3-hydroxypiperidine
Overview
Description
trans-4-Amino-1-boc-3-hydroxypiperidine: is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used as building blocks in the synthesis of various drugs due to their versatile chemical properties . This compound, specifically, is used as an intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
Trans-4-Amino-1-boc-3-hydroxypiperidine primarily targets enzymes and receptors involved in neurotransmission and cellular signaling. Its structure suggests potential interactions with GABA (gamma-aminobutyric acid) receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
The compound interacts with its targets by binding to the active sites of GABA receptors, enhancing their inhibitory effects. This binding increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability . This mechanism is similar to that of other GABAergic agents, which are used to treat conditions like anxiety and epilepsy.
Biochemical Pathways
This compound affects the GABAergic pathway, which is crucial for maintaining the balance between neuronal excitation and inhibition. By enhancing GABA receptor activity, the compound modulates downstream signaling pathways that control neurotransmitter release, synaptic plasticity, and neuronal survival .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed in the gastrointestinal tract, distributed widely across tissues, metabolized primarily in the liver, and excreted via the kidneys. Its bioavailability is influenced by factors such as solubility, stability, and the presence of metabolic enzymes .
Result of Action
At the molecular level, the compound’s action results in increased GABAergic activity, leading to enhanced inhibitory neurotransmission. This can manifest as reduced anxiety, decreased seizure activity, and overall calming effects on the nervous system. At the cellular level, the compound promotes neuronal stability and reduces excitotoxicity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of this compound. For instance, acidic or basic conditions may affect its solubility and stability, while high temperatures could lead to degradation. Additionally, interactions with other drugs or dietary components could alter its pharmacokinetic profile and therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Amino-1-boc-3-hydroxypiperidine typically involves the protection of the amino group and the hydroxyl group on the piperidine ring. One common method includes the use of tert-butoxycarbonyl (Boc) as a protecting group for the amino group. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: trans-4-Amino-1-boc-3-hydroxypiperidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the piperidine ring.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
Chemistry: In chemistry, trans-4-Amino-1-boc-3-hydroxypiperidine is used as a building block for the synthesis of more complex molecules. Its protected amino and hydroxyl groups allow for selective reactions, making it a valuable intermediate .
Biology and Medicine: In biological and medical research, this compound is used in the development of pharmaceuticals. It serves as a precursor for drugs targeting various biological pathways, including those involved in neurological and cardiovascular diseases .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals .
Comparison with Similar Compounds
- trans-3-Amino-1-boc-4-hydroxypiperidine
- trans-4-Amino-1-Cbz-3-hydroxypiperidine
- 1-Boc-4-aminopiperidine-4-carboxylic acid
Uniqueness: trans-4-Amino-1-boc-3-hydroxypiperidine is unique due to its specific substitution pattern on the piperidine ring, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of certain pharmaceuticals where precise functional group placement is crucial .
Properties
IUPAC Name |
tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KREUZCYJWPQPJX-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444033 | |
Record name | TRANS-4-AMINO-1-BOC-3-HYDROXYPIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007596-95-3, 443955-98-4 | |
Record name | 1,1-Dimethylethyl (3R,4R)-4-amino-3-hydroxy-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1007596-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | TRANS-4-AMINO-1-BOC-3-HYDROXYPIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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